(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, where diethylamine reacts with a suitable leaving group on the chromene core.
Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with 4-phenoxyaniline under acidic conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(2Z)-7-(dimethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with dimethylamino instead of diethylamino group.
(2Z)-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with methoxy group instead of phenoxy group.
Uniqueness
- The presence of the diethylamino group may confer different pharmacokinetic properties compared to the dimethylamino analog.
- The phenoxy group may influence the compound’s binding affinity and specificity towards certain biological targets.
(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-(diethylamino)-2-(4-phenoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-3-29(4-2)20-13-10-18-16-23(25(27)30)26(32-24(18)17-20)28-19-11-14-22(15-12-19)31-21-8-6-5-7-9-21/h5-17H,3-4H2,1-2H3,(H2,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHIBNVHSZVNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)OC4=CC=CC=C4)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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